![molecular formula C17H14ClNO2 B2461529 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-84-3](/img/structure/B2461529.png)

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

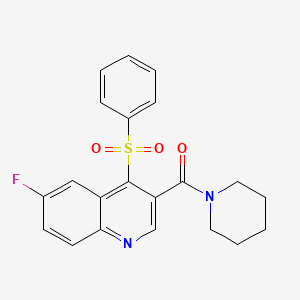

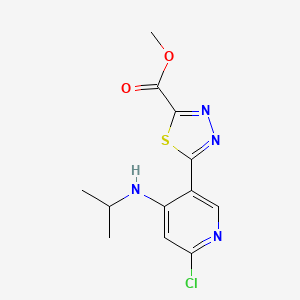

“1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound with the molecular formula C17H14ClNO2 . It is also known by the synonym "(3,4-dihydro-2h-naphthalen-1-ylideneamino) 3-chlorobenzoate" . The CAS number for this compound is 383148-84-3 .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9 . This string represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Applications De Recherche Scientifique

- CBON has been explored for its potential as an antitumor agent. Researchers have studied its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, CBON demonstrated strong activity against HepG2 cells and moderate activity against MCF-7 cells .

- The compound’s molecular modeling results indicate promising interactions within the active site of specific proteins, making it a candidate for further investigation .

- CBON has shown significant antioxidant activity. It was found to be more potent than other related compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging .

- CBON reacts with hydrazine hydrate to produce 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine, revealing its potential as a precursor for novel pyrazole derivatives .

- Under specific conditions, CBON undergoes cyclization to form a five-ester ring compound with promising biological activity .

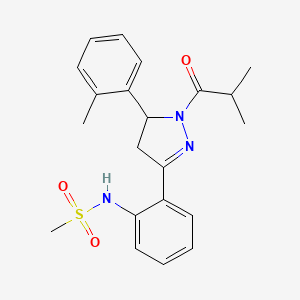

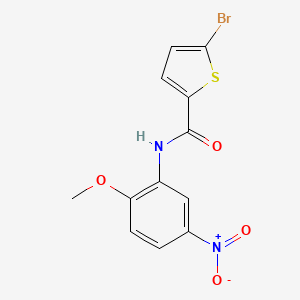

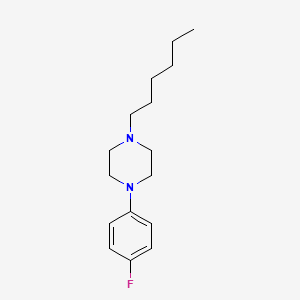

- CBON serves as a key precursor for the synthesis of novel heterocyclic compounds. Researchers have designed and synthesized derivatives by coupling CBON with various secondary amines, such as piperidine, morpholine, and piperazine .

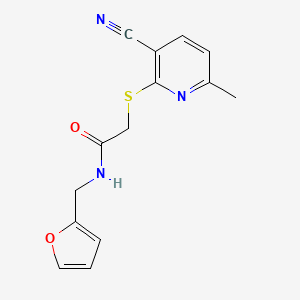

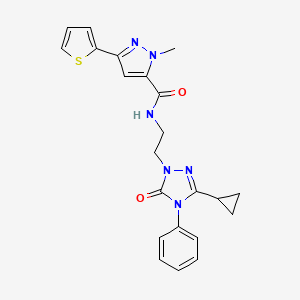

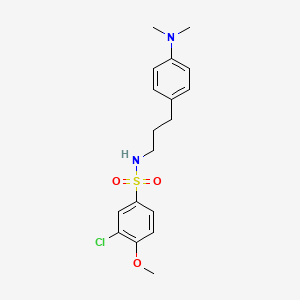

- These derivatives include (among others):

- CBON derivatives were tested against various cell lines, revealing their cytotoxic effects. Notably, compounds 16 and 22 exhibited strong activity against HepG2 cells, while compound 16 showed potency against WI-38 cells .

- Compound 7 demonstrated strong activity against MCF-7 cells, and other derivatives exhibited varying effects on different cell lines .

Antitumor Activity

Antioxidant Properties

Hydrogen Bonding and Cyclization

Drug Design and Synthesis

Cytotoxicity and Cell Lines

Docking Studies

Propriétés

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b19-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMHKUBSEMGAIF-KNTRCKAVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)

![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)